molecular formula C15H11ClN2OS2 B2440199 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922677-15-4

3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2440199
CAS RN: 922677-15-4
M. Wt: 334.84
InChI Key: JAXARYQYDKRCQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

Anti-Tubercular Activity

3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: has been investigated for its anti-tubercular potential. Researchers have synthesized benzothiazole derivatives and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds were compared with standard reference drugs, and promising inhibition potency was observed . Further studies have explored the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors against the target protein DprE1.

EGFR Inhibitory Activity

In molecular docking studies, 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibited a consistent binding mode associated with EGFR (epidermal growth factor receptor) inhibitory activity. This finding suggests its potential as an anticancer agent targeting EGFR . EGFR plays a critical role in cancer cell proliferation and survival.

Quorum Sensing Inhibition

Quorum sensing (QS) inhibitors are emerging as a novel approach to combat bacterial infections without relying on antibiotics. A library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound of interest, was designed, synthesized, and evaluated for QS inhibition. These compounds hold promise as novel agents to disrupt bacterial communication and virulence .

Cytotoxicity Against Human Tumor Cell Lines

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which includes benzothiazole moieties, demonstrated cytotoxicity against three human tumor cell lines. Notably, one of the compounds exhibited potent effects against prostate cancer cells . This highlights the potential of benzothiazole-based molecules in cancer therapeutics.

properties

IUPAC Name

3-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXARYQYDKRCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

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